Balanced Sodium/Calcium Channel Block Selectivity Profile vs. S(−)-Cibenzoline Preferential Sodium Channel Inhibition
The R(+)-isomer of cibenzoline suppresses sodium channels and calcium channels with approximately equal potency, whereas the S(−)-isomer inhibits sodium channels more potently than calcium channels. This differential channel selectivity profile was established in canine isolated, blood-perfused papillary muscle and sinoatrial node preparations. Critically, the calcium channel-blocking potency of the two isomers was found to be similar, meaning the distinction lies in their sodium channel engagement: S(−)-cibenzoline shows preferential Na channel blockade, while R(+)-cibenzoline exhibits a balanced Na/Ca multi-channel profile [1].
| Evidence Dimension | Ion channel selectivity profile (Na vs. Ca channel blockade preference) |
|---|---|
| Target Compound Data | R(+)-cibenzoline suppresses sodium channels as well as calcium channels (balanced Na/Ca block profile) |
| Comparator Or Baseline | S(−)-cibenzoline inhibits sodium channels more potently than calcium channels (Na-preferring profile) |
| Quantified Difference | Qualitative difference in channel selectivity; calcium channel-blocking potency of both isomers is similar; the differential resides in the extent of sodium channel engagement |
| Conditions | Canine isolated, blood-perfused papillary muscle and sinoatrial node preparations; dose-dependent assessment of negative inotropic, chronotropic, and coronary vasodilator effects |
Why This Matters
For researchers designing experiments to isolate calcium channel-mediated effects from sodium channel-mediated effects, R(+)-cibenzoline provides a balanced multi-channel blocking tool, whereas S(−)-cibenzoline introduces Na-preferring bias that confounds interpretation of Ca-dependent endpoints.
- [1] Takehana S, Sugiyama A, Hashimoto K. Cardiovascular effects of optical isomers of cibenzoline, assessed in the canine isolated, blood-perfused papillary muscle and sinoatrial node preparations. J Cardiovasc Pharmacol. 1999 Nov;34(5):660-5. PMID: 10547081. View Source
